molecular formula C8H2Cl2F2N2 B13656879 2,4-Dichloro-5,7-difluoroquinazoline

2,4-Dichloro-5,7-difluoroquinazoline

Cat. No.: B13656879
M. Wt: 235.01 g/mol
InChI Key: MGCSHQRFUIAIDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-5,7-difluoroquinazoline is a heterocyclic aromatic compound with the molecular formula C8H2Cl2F2N2. It is a derivative of quinazoline, characterized by the presence of two chlorine atoms at positions 2 and 4, and two fluorine atoms at positions 5 and 7 on the quinazoline ring. This compound is primarily used in research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5,7-difluoroquinazoline typically involves the chlorination and fluorination of quinazoline derivatives. One common method includes the reaction of ortho-aminobenzoic acid with potassium cyanate to form 2,4-quinazoline diones, followed by chlorination and fluorination reactions . The reaction conditions often involve the use of non-toxic solvents and accessible raw materials, making the process suitable for industrial production .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and cost-effectiveness. The use of fatty amines as solvents and controlled reaction temperatures between 20 and 100°C are common practices in industrial settings .

Properties

Molecular Formula

C8H2Cl2F2N2

Molecular Weight

235.01 g/mol

IUPAC Name

2,4-dichloro-5,7-difluoroquinazoline

InChI

InChI=1S/C8H2Cl2F2N2/c9-7-6-4(12)1-3(11)2-5(6)13-8(10)14-7/h1-2H

InChI Key

MGCSHQRFUIAIDV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1N=C(N=C2Cl)Cl)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.